molecular formula C10H8F2N4OS B1439666 5-(aminomethyl)-N-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxamide CAS No. 1217862-93-5

5-(aminomethyl)-N-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxamide

Cat. No.: B1439666
CAS No.: 1217862-93-5
M. Wt: 270.26 g/mol
InChI Key: SQDIYUWALCOIMF-UHFFFAOYSA-N
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Description

5-(aminomethyl)-N-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxamide is a useful research compound. Its molecular formula is C10H8F2N4OS and its molecular weight is 270.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of thiadiazole derivatives involves various chemical reactions to explore their potential as antimicrobial agents. For instance, the Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole was synthesized and evaluated for antimicrobial activity against bacterial and fungal strains, showing moderate activity (Sah, Bidawat, Seth, & Gharu, 2014).
  • Novel N-(1,3,4-thiadiazolyl)thiazole carboxamides were synthesized and showed moderate fungicidal activity against tested fungi. The presence of an alkyl group on the 1,3,4-thiadiazolyl ring exhibited higher activity compared to those with an aryl group (Zi-lon, 2015).
  • A solvent-free synthesis approach was used for 2-amino-5-aryloxymethyl-1,3,4-thiadiazoles, highlighting the method's advantages such as no organic solvent pollution, elevated reaction rate, improved yield, and simplicity in work-up procedure (Li, Yu, Yang, Zhu, Zhao, Xing, & Wang, 2006).

Potential Biological Activities

  • The study of thiadiazole derivatives for antimicrobial and antifungal activities is prevalent. For example, new heterocycles containing the 1,3,4-thiadiazole moiety were synthesized and showed promising activities against tested microorganisms, indicating the potential for these compounds in developing antimicrobial agents (Farghaly, Abdallah, & Muhammad, 2011).
  • Some derivatives have been evaluated for their anti-inflammatory and analgesic properties, showcasing the diversity of potential therapeutic applications for thiadiazole-containing compounds (Shkair, Shakya, Raghavendra, Naik, 2016).

Chemical Structure Analysis

  • Detailed structure and molecular analysis of thiadiazole derivatives were conducted using various spectroscopic techniques and single-crystal X-ray diffraction, providing insights into their chemical properties and potential interactions. This includes comparison between observed data and DFT calculations on the structure of related compounds, highlighting the importance of computational methods in understanding the chemical behavior of these molecules (Kerru, Gummidi, Bhaskaruni, Maddila, Singh, Jonnalagadda, 2019).

Biochemical Analysis

Biochemical Properties

5-(aminomethyl)-N-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the enzyme’s activity, leading to altered cellular redox states and impacting cellular metabolism .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. Additionally, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation, leading to changes in cell growth and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate specific enzymes, leading to changes in their activity. For instance, it has been found to inhibit the activity of certain kinases, which play a critical role in cell signaling and regulation. This inhibition can result in altered phosphorylation states of downstream targets, affecting cellular functions and processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can decrease over time due to degradation. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. These interactions can affect metabolic flux and alter metabolite levels in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into cells via specific membrane transporters and distributed to organelles such as the mitochondria or nucleus, where it can exert its effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, its presence in the nucleus can affect gene expression and chromatin structure .

Properties

IUPAC Name

5-(aminomethyl)-N-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N4OS/c11-5-1-2-7(6(12)3-5)14-9(17)10-16-15-8(4-13)18-10/h1-3H,4,13H2,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDIYUWALCOIMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)C2=NN=C(S2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(aminomethyl)-N-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxamide
Reactant of Route 2
5-(aminomethyl)-N-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxamide
Reactant of Route 3
5-(aminomethyl)-N-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxamide
Reactant of Route 4
5-(aminomethyl)-N-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxamide
Reactant of Route 5
Reactant of Route 5
5-(aminomethyl)-N-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxamide
Reactant of Route 6
5-(aminomethyl)-N-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxamide

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